

Di(tridecyl) Thiodipropionate: A Comprehensive Technical Guide on Safety and Toxicity

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Compound of Interest

Compound Name: Di(tridecyl) thiodipropionate

Cat. No.: B077517

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available safety and toxicity data for **Di(tridecyl) thiodipropionate** (DTDTP). The information presented is curated for researchers, scientists, and professionals involved in drug development and other fields where the safety of chemical compounds is paramount. Much of the safety assessment for DTDTP is based on data from structurally similar compounds, namely Dilauryl thiodipropionate (DLTDP) and Thiodipropionic acid (TDPA), a practice supported by expert panels such as the Cosmetic Ingredient Review (CIR) Expert Panel.^{[1][2][3][4][5][6][7][8][9]}

Executive Summary

Di(tridecyl) thiodipropionate is a dialkyl ester of thiodipropionic acid.^[2] The available data, largely extrapolated from studies on DLTDP and TDPA, indicate a low order of toxicity.^{[2][5][6][7]} These related compounds have been shown to be not significantly toxic in acute, subchronic, and chronic oral studies.^{[2][5][6][7]} Furthermore, they are not considered to be skin or eye irritants, nor skin sensitizers in animal and in vitro studies.^{[2][5][6][7]} Genotoxicity assays for TDPA and DLTDP have yielded negative results, and TDPA has not been found to be a reproductive or developmental toxicant.^{[2][5][6][7]} The primary mechanism of action for thiodipropionate and its esters is attributed to their antioxidant properties, specifically the scavenging of free radicals and the destruction of hydroperoxides.

Data Presentation: Quantitative Toxicity Data

Quantitative toxicity data for **Di(tridecyl) thiodipropionate** is limited. The following tables summarize the available data, primarily for the surrogate compounds Dilauryl thiodipropionate (DLTDP) and Thiodipropionic acid (TDPA). The extrapolation of this data to assess the safety of DTDTP is a scientifically accepted approach.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 1: Acute Oral Toxicity Data

Compound	Species	Route	LD50	Reference
Dilauryl thiodipropionate (DLTDP)	Rat, Mouse	Oral	Slightly toxic	[5]
Ditridecyl Phthalate (DTDP)*	Rat	Oral	>2000 mg/kg bw/d	[10]

*Note: Ditridecyl Phthalate (DTDP) is a different compound to **Di(tridecyl) thiodipropionate** (DTDTP). This data is included for informational purposes due to the similar nomenclature but should not be directly interpreted as data for DTDTP.

Table 2: Repeated Dose Toxicity Data

Compound	Species	Study Duration	Route	NOAEL/LOAEL	Effects Observed	Reference
Dilauryl thiodipropionate (DLTDP)	Rat	Subchronic	Oral	Relatively nontoxic	No significant effects	[5]

Table 3: Genotoxicity Data

Compound	Assay Type	Result	Reference
Thiodipropionic acid (TDPA)	Multiple assays	Negative	[2] [6] [7]
Dilauryl thiodipropionate (DLTDP)	Multiple assays	Negative	[2] [5] [6] [7]

Table 4: Reproductive and Developmental Toxicity Data

Compound	Species	Study Type	Result	Reference
Thiodipropionic acid (TDPA)	Rat, Mouse, Hamster, Rabbit	Teratogenicity, Reproductive	Not a teratogen or reproductive toxicant	[2] [5] [6] [7]

Table 5: Skin and Eye Irritation/Sensitization Data

Compound	Test Type	Species/System	Result	Reference
Thiodipropionic acid (TDPA)	Skin Irritation	Animal	Not an irritant	[2] [6] [7]
Thiodipropionic acid (TDPA)	Eye Irritation	Animal	Not an irritant	[2] [6] [7]
Thiodipropionic acid (TDPA)	Skin Sensitization	Animal	Not a sensitizer	[2] [6] [7]
Dilauryl thiodipropionate (DLTDP)	Skin Irritation	Animal	Not an irritant	[2] [5] [6] [7]
Dilauryl thiodipropionate (DLTDP)	Eye Irritation	Animal	Not an irritant	[2] [5] [6] [7]
Dilauryl thiodipropionate (DLTDP)	Skin Sensitization	Animal	Not a sensitizer	[2] [5] [6] [7]

Experimental Protocols

The safety and toxicity studies cited for DTDTP and its surrogates have generally followed internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity

Acute oral toxicity is typically assessed using methods like the OECD Test Guideline 423 (Acute Toxic Class Method).[\[11\]](#)

- Principle: A stepwise procedure using a small number of animals per step to classify a substance into a toxicity category based on mortality.
- Animals: Typically female rats are used.[\[11\]](#)

- Procedure: A starting dose is administered to a group of animals. The outcome (mortality or survival) determines the next dose level for a subsequent group of animals.[\[11\]](#)
- Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[\[4\]](#)[\[12\]](#)

Skin Irritation

In vitro methods using reconstructed human epidermis (RhE) models are now standard for assessing skin irritation, following OECD Test Guideline 439.

- Principle: The test chemical is applied topically to the surface of the RhE tissue. Cell viability is measured after a defined exposure and post-exposure incubation period.[\[9\]](#)[\[13\]](#)[\[14\]](#)
- Models: Commercially available models include EpiDerm™ and SkinEthic™.[\[13\]](#)[\[15\]](#)
- Procedure:
 - Receipt and pre-incubation of the tissue models.
 - Topical application of the test substance for a specified duration (e.g., 60 minutes).[\[13\]](#)[\[14\]](#)
 - Rinsing of the substance and a post-exposure incubation period (e.g., 42 hours).[\[13\]](#)
 - Assessment of cell viability, typically using the MTT assay.[\[13\]](#)[\[14\]](#)
- Classification: A substance is classified as an irritant if the tissue viability falls below a certain threshold (e.g., 50%) compared to the negative control.[\[13\]](#)[\[14\]](#)

Eye Irritation

Similar to skin irritation, in vitro methods using reconstructed human cornea-like epithelium (RhCE) models are used for eye irritation assessment, as described in OECD Test Guideline 492.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Principle: The test chemical is applied to the surface of the RhCE tissue, and cytotoxicity is measured to predict eye irritation potential.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Models: The EpiOcular™ model is a commonly used system.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[20\]](#)
- Procedure:
 - The test substance is applied to the tissue surface for a set exposure time (e.g., 30 minutes for liquids).[\[16\]](#)
 - Following exposure and rinsing, the tissues are incubated for a post-exposure period.
 - Cell viability is determined using the MTT assay.[\[16\]](#)
- Classification: A chemical is classified as an irritant if the tissue viability is reduced below a predefined threshold (e.g., 60%).[\[18\]](#)

Genotoxicity

A battery of in vitro and in vivo tests are used to assess genotoxicity.

- Bacterial Reverse Mutation Test (Ames Test): (OECD Guideline 471) - Detects gene mutations.
- In Vitro Mammalian Chromosomal Aberration Test: (OECD Guideline 473) - Detects structural chromosome damage.
- In Vitro Mammalian Cell Gene Mutation Test: (OECD Guideline 476) - Detects gene mutations in mammalian cells.
- In Vivo Erythrocyte Micronucleus Test: (OECD Guideline 474) - Assesses chromosome damage in vivo.

Reproductive and Developmental Toxicity

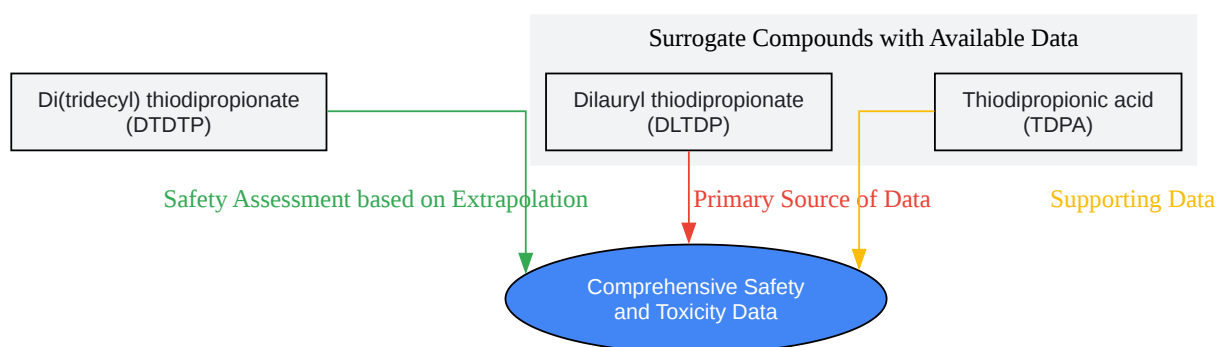
These studies are complex and typically follow guidelines such as the OECD Test Guideline 414 (Prenatal Developmental Toxicity Study) and OECD Test Guideline 416 (Two-Generation Reproduction Toxicity Study).

- Principle: The test substance is administered to animals over one or two generations, and various reproductive and developmental endpoints are evaluated.[\[21\]](#)[\[22\]](#)

- Endpoints: Include fertility, gestation, lactation, and the growth and development of offspring. [21]

Visualizations

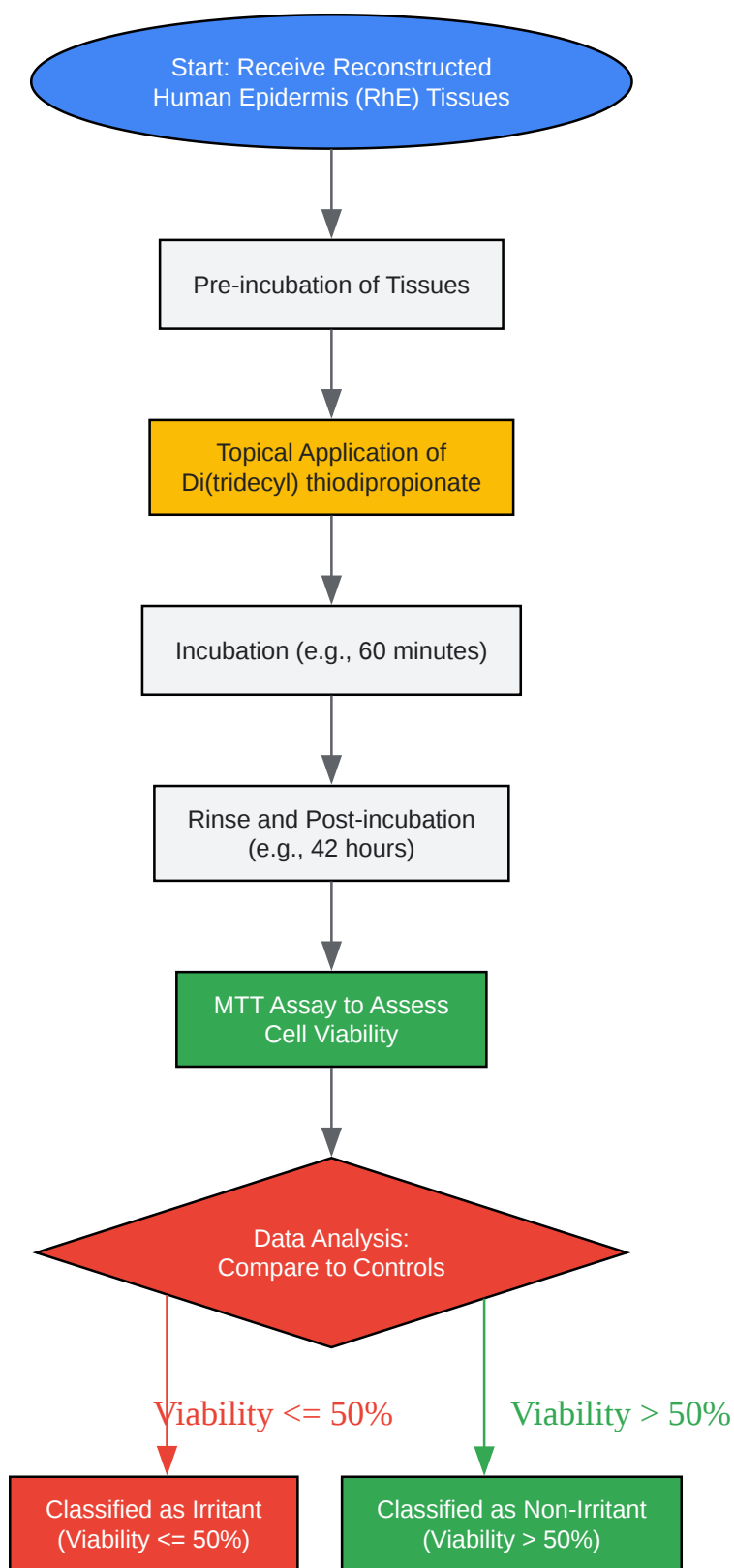
Logical Relationship: Extrapolation of Safety Data



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Caption: Logical framework for the safety assessment of DTDTP.

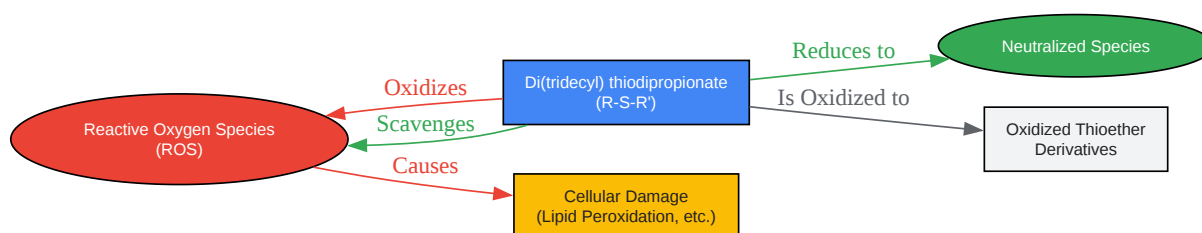
Experimental Workflow: In Vitro Skin Irritation Test (OECD 439)



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Caption: Workflow for assessing skin irritation potential.

Signaling Pathway: Antioxidant Mechanism of Thioethers



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Caption: Antioxidant mechanism of **Di(tridecyl) thiodipropionate**.

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